

# Extraction Yields of 4,5-DCQA Under Different Conditions

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## Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

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The table below summarizes data from a 2025 study on *Ligularia fischeri*, which provides a direct comparison of 4,5-DCQA yields using different solvent systems across various regions in Korea. The extraction was performed with 5 g of plant material in 50 mL of solvent at 60°C for 72 hours [1] [2].

Region of Origin (Korea)	100% Distilled Water (mg/g)	30% Ethanol (mg/g)	50% Ethanol (mg/g)
Nonsan	3.38	11.79	11.25
Yangsan	1.21	4.07	5.23
Jeongseon	2.18	6.11	7.02
Hoengseong	1.30	4.34	5.92
Hamyang	1.90	5.19	6.85

## Detailed Experimental Protocol for 4,5-DCQA Extraction and Analysis

Based on the same study, here is a detailed methodology you can adapt and reference [1] [2].

## Sample Preparation

- **Plant Material:** Use leaves and stems of *Ligularia fischeri*. Wash with water, cut into pieces, and freeze-dry. Grind the material and store it at -20°C in sealed bags with silica gel to maintain stability [1] [2].

## Extraction Procedure

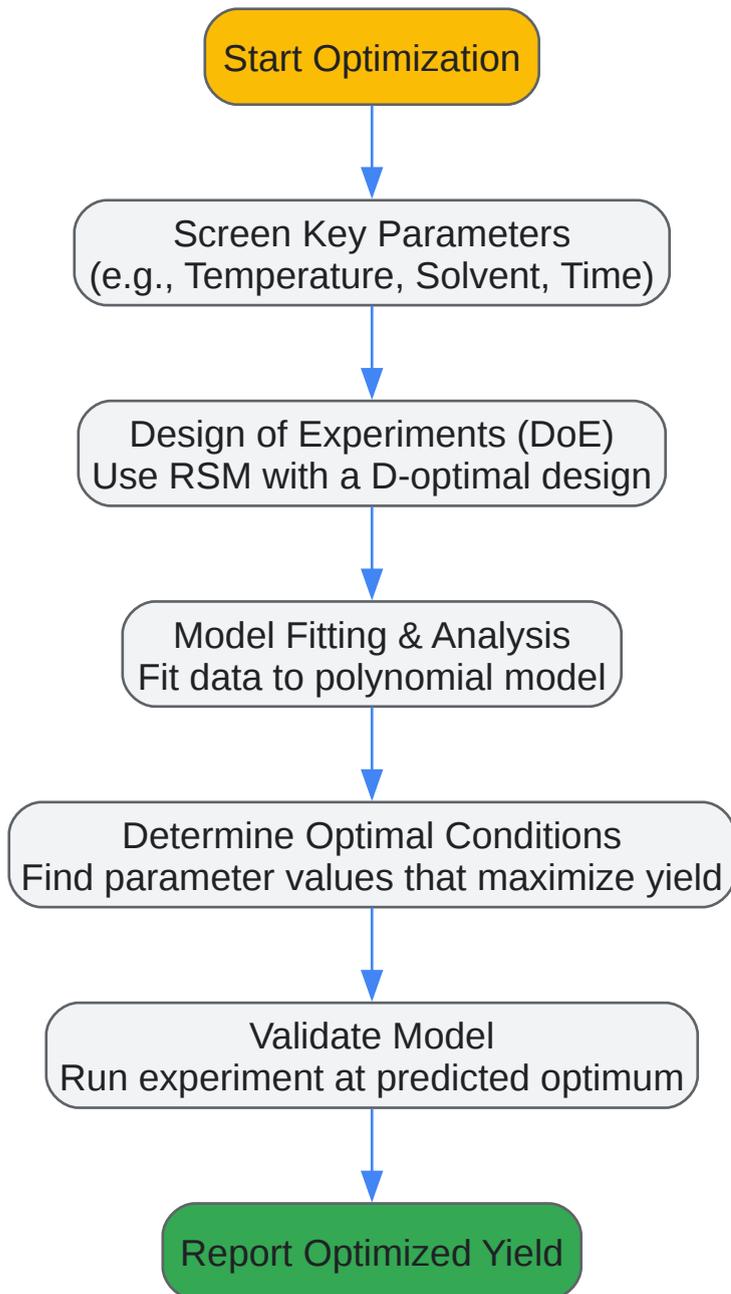
- **Solvent Systems:** Compare 100% distilled water, 30% ethanol (v/v), and 50% ethanol (v/v) [1] [2].
- **Typical Setup:** Weigh 5 g of plant powder. Add 50 mL of extraction solvent in a suitable flask (e.g., 100 mL round-bottom flask) [1] [2].
- **Extraction:** Place the flask in a water bath at **60°C for 72 hours** [1] [2].
- **Post-Extraction:** Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through filter paper (e.g., Whatman Qualitative Grade). Use a rotary evaporator (e.g., at 45°C, 100 rpm) to remove residual ethanol. The final extract can be freeze-dried into a powder for storage and further analysis [1] [2].

## HPLC-MS/MS Analysis for Quantification

- **Instrumentation:** HPLC system (e.g., Shimadzu Nexera series) coupled with a Mass Spectrometer (e.g., Sciex X500R QTOF) [1] [2].
- **Column:** Reversed-phase C18 column (e.g., Prontosil C18, 250 mm x 4.6 mm, 5 µm) [1] [2].
- **Mobile Phase:** Use a gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A published gradient is [1] [2]:
  - 0-10 min: 10-15% B
  - 10-20 min: 15-20% B
  - 20-30 min: 20-25% B
  - 30-40 min: 25-40% B
  - 40-50 min: 40-70% B
  - 50-60 min: 70-95% B
  - 60-70 min: Hold at 95% B
- **Flow Rate:** 0.5 mL/min [1] [2]
- **Detection:** Use a Photodiode Array (PDA) detector at **284 nm** [1] [2].
- **Mass Spectrometry (for confirmation):** Operate in positive electrospray ionization (ESI+) mode. Set the source temperature to 500°C and the spray voltage to 5500 V [1] [2].

## Optimization Workflow and Analysis

To systematically improve your extraction yield, you can follow the general workflow below. This approach is adapted from studies on related caffeoylquinic acids [3] [4].



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## Critical Parameters to Investigate for Troubleshooting

If your extraction yield is suboptimal, focus on these key parameters, which have been shown to significantly impact the recovery of similar compounds:

- **Ethanol Concentration:** The data clearly shows that **30-50% ethanol** is significantly more effective than pure water for extracting 4,5-DCQA [1] [2]. This is because a moderate ethanol concentration offers a balanced polarity that efficiently solubilizes phenolic compounds.
- **Temperature:** While not specified for 4,5-DCQA in these results, studies on chlorogenic acid (5-CQA) from chicory roots found that higher temperatures (up to 107°C in pressurized systems) improved extraction yield [3]. You can test a range from **40°C to 90°C**.
- **Extraction Time:** The referenced protocol uses a long extraction time (72 hours) [1] [2]. You can experiment with shorter times (e.g., 30 minutes to 24 hours) to find a more efficient equilibrium.
- **Solid-to-Solvent Ratio:** Ensure sufficient solvent volume to allow for full solute transfer. A common starting point is a **1:10 solid-to-solvent ratio** (e.g., 5 g in 50 mL) [1] [2].

## Suggested Next Steps

The information from these specific studies provides a strong starting point, particularly highlighting the importance of solvent selection. To build a more comprehensive knowledge base for your support center, you could:

- **Deepen extraction optimization** by searching for studies that use **Response Surface Methodology (RSM)** specifically for dicaffeoylquinic acids.
- **Investigate advanced techniques** like **Accelerated Solvent Extraction (ASE)** or **Ultrasound-Assisted Extraction**, which can improve efficiency and yield [3].
- **Expand troubleshooting guides** by looking into common HPLC issues like peak splitting or low resolution for phenolic compounds.

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## References

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